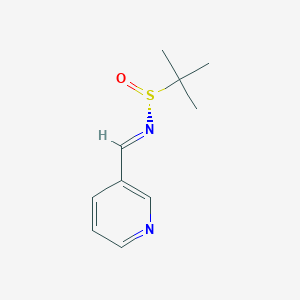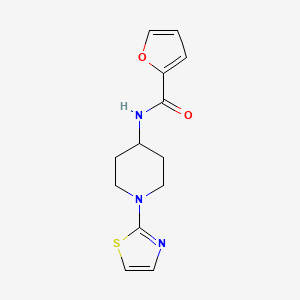
N-(1-(thiazol-2-yl)piperidin-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(thiazol-2-yl)piperidin-4-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity N-(1-(thiazol-2-yl)piperidin-4-yl)furan-2-carboxamide and its analogs are studied for their unique chemical structures and reactivity. Aleksandrov et al. (2017) described the synthesis of related compounds through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by various electrophilic substitution reactions, showcasing the versatility and potential for further chemical modifications of such molecules Aleksandrov & El’chaninov, 2017.
Antimicrobial Activity A pivotal study by Cakmak et al. (2022) explored the antimicrobial properties of a thiazole-based heterocyclic amide, closely related to this compound, revealing its significant antimicrobial activity against a spectrum of microorganisms. This suggests its potential utility in pharmacological and medical applications Cakmak et al., 2022.
Antimicrobial and Antitumor Activities Another relevant compound, derived from furan-2-carbohydrazide, demonstrated antimicrobial activities when tested against several microorganisms, as reported by Başoğlu et al. (2013). The synthesis process and the resulting compounds' structures were characterized, emphasizing their potential as antimicrobial agents Başoğlu et al., 2013.
PET Imaging and Neuroinflammation A study by Horti et al. (2019) highlighted the use of a PET radiotracer specific for CSF1R, a microglia-specific marker, which includes a structural component similar to this compound. This compound, [11C]CPPC, demonstrates promise for noninvasively imaging reactive microglia and disease-associated neuroinflammation, contributing to the understanding and treatment of various neuropsychiatric disorders Horti et al., 2019.
Analytical and Spectral Studies Patel (2020) focused on the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands, including compounds structurally related to this compound. This research further underscores the interest in these compounds for their biological activities and potential therapeutic applications Patel, 2020.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and imidazole moieties, have been found to interact with a broad range of targets. These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in inflammation and pain pathways.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are involved in the synthesis of prostaglandins, thromboxanes, and prostacyclin . These molecules play key roles in inflammation, pain, and other physiological processes.
Pharmacokinetics
For instance, some compounds have been found to inhibit COX enzymes, suggesting that they may be absorbed and distributed to sites of inflammation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential anti-inflammatory effects due to its possible interaction with cox enzymes .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(11-2-1-8-18-11)15-10-3-6-16(7-4-10)13-14-5-9-19-13/h1-2,5,8-10H,3-4,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOXKVZDULRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)
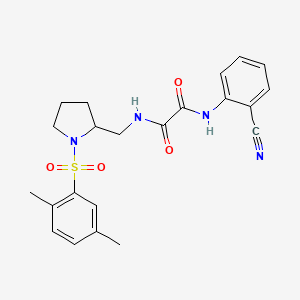

![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2963163.png)

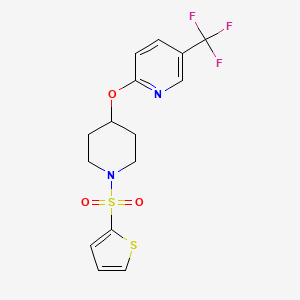
![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2963169.png)
![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2963171.png)
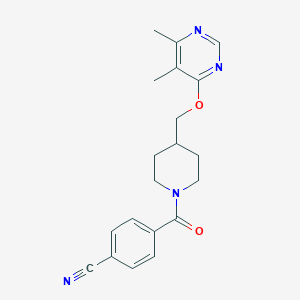
![3-(4-fluorophenyl)-N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963173.png)
![3-Cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2963179.png)
